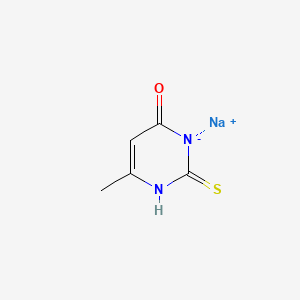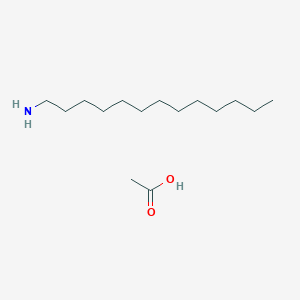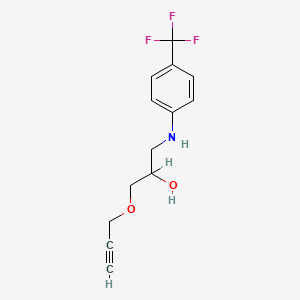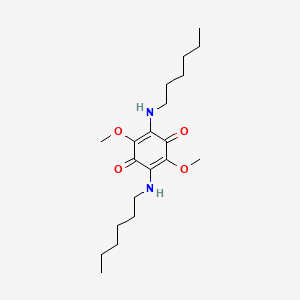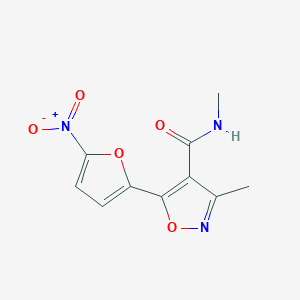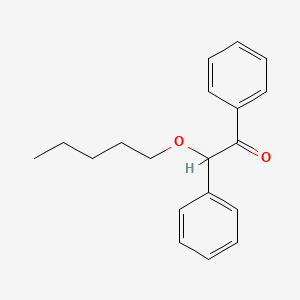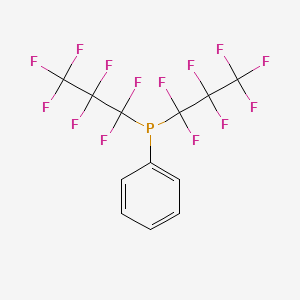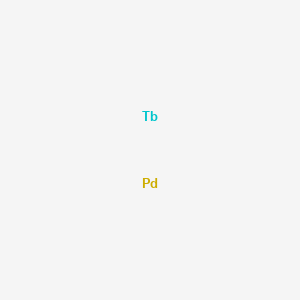
Palladium--terbium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium–terbium (1/1) is a compound formed by the combination of palladium and terbium in a 1:1 ratio Palladium is a transition metal known for its catalytic properties, while terbium is a rare earth element with unique magnetic and luminescent properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of palladium–terbium (1/1) can be achieved through various methods, including co-precipitation, sol-gel processes, and solid-state reactions. One common method involves the reduction of palladium and terbium salts in the presence of a reducing agent such as hydrogen or sodium borohydride. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the production of palladium–terbium (1/1) may involve the use of high-temperature furnaces and advanced chemical reactors. The process often includes the purification of raw materials, precise control of reaction parameters, and the use of specialized equipment to handle the reactive intermediates and final product.
化学反应分析
Types of Reactions: Palladium–terbium (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to its elemental forms or lower oxidation state compounds.
Substitution: Palladium–terbium (1/1) can participate in substitution reactions where one or more ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are often used.
Substitution: Ligands such as phosphines, amines, and halides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(II) and terbium(III) oxides, while reduction can produce elemental palladium and terbium.
科学研究应用
Palladium–terbium (1/1) has a wide range of applications in scientific research, including:
作用机制
The mechanism by which palladium–terbium (1/1) exerts its effects depends on its specific application. In catalysis, palladium acts as the active site for various chemical transformations, while terbium can enhance the compound’s stability and reactivity. In biological applications, the compound’s nanoparticles can interact with cellular components, leading to targeted drug delivery or imaging. The molecular targets and pathways involved vary based on the specific use case and the nature of the compound’s interaction with other molecules .
相似化合物的比较
Palladium–terbium (1/1) can be compared with other similar compounds, such as:
Platinum–terbium (1/1): Similar in catalytic properties but with different reactivity and stability profiles.
Palladium–rhodium (1/1): Both are used in catalysis, but palladium–rhodium has distinct electronic and catalytic properties.
Palladium–platinum (1/1): Both are platinum group metals with similar applications in catalysis and materials science, but palladium–platinum compounds may offer different selectivity and efficiency .
属性
CAS 编号 |
12037-93-3 |
|---|---|
分子式 |
PdTb |
分子量 |
265.35 g/mol |
IUPAC 名称 |
palladium;terbium |
InChI |
InChI=1S/Pd.Tb |
InChI 键 |
CXHQOLRXLBCROC-UHFFFAOYSA-N |
规范 SMILES |
[Pd].[Tb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


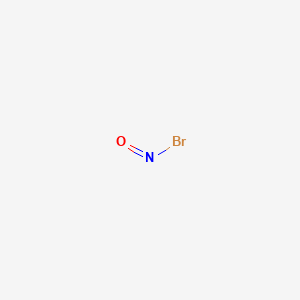
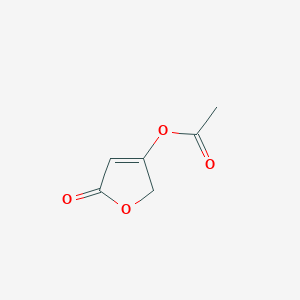

![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)

